molecular formula C17H16N2O B188340 3-benzyl-2-ethylquinazolin-4(3H)-one CAS No. 297762-56-2

3-benzyl-2-ethylquinazolin-4(3H)-one

Cat. No.: B188340
CAS No.: 297762-56-2
M. Wt: 264.32 g/mol
InChI Key: NARRNFVSQSGDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-ethylquinazolin-4(3H)-one is a synthetic organic compound based on the quinazolin-4(3H)-one scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. This specific derivative is offered for research purposes to investigate its potential pharmacological properties. The quinazolinone core is a privileged structure in drug discovery. Research on closely related 3-benzylquinazolin-4(3H)-one analogs has identified significant vasodilative and antihypertensive effects . Studies indicate that certain compounds in this class can potently relax vascular smooth muscle and significantly reduce blood pressure in animal models, suggesting potential for cardiovascular research . Furthermore, the 4(3H)-quinazolinone scaffold is a promising source for anticancer agents . Various derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), in some cases exceeding the potency of control drugs like lapatinib . The mechanism of action for anticancer activity often involves the inhibition of key protein kinases —such as EGFR, HER2, VEGFR-2, and CDK2—which are critical regulators of cell growth, proliferation, and survival . Molecular docking studies of analogous compounds suggest they can act as ATP-competitive or non-competitive inhibitors, binding effectively to the kinase active sites . Researchers investigating novel therapeutic agents in areas like oncology and cardiovascular disease may find this compound valuable for in vitro enzymatic assays, cell-based cytotoxicity screening, and mechanistic studies. Its structure allows for further exploration of structure-activity relationships (SAR) within this pharmacologically active class of molecules . Notice to Researchers: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

297762-56-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-benzyl-2-ethylquinazolin-4-one

InChI

InChI=1S/C17H16N2O/c1-2-16-18-15-11-7-6-10-14(15)17(20)19(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

NARRNFVSQSGDNM-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at Position 2

The ethyl group at position 2 distinguishes this compound from other quinazolinone derivatives:

  • 2-Methylquinazolin-4(3H)-one : Smaller methyl groups enhance metabolic stability but may reduce steric interactions with biological targets. For example, 2-methyl derivatives exhibit moderate analgesic activity compared to bulkier substituents .
  • A 2-phenyl derivative (IIIe) demonstrated superior antibacterial activity due to enhanced electron-withdrawing effects .
  • 2-(Triazolyl)methylthio Derivatives : Sulfur-containing substituents, such as in 3-benzyl-2-(1H-1,2,3-triazolyl)methylthio derivatives, improve antimicrobial potency through thiol-mediated interactions .

Key Insight : The ethyl group balances lipophilicity and steric bulk, offering intermediate activity between methyl and phenyl derivatives .

Substituent Effects at Position 3

The benzyl group at position 3 is compared to other common substituents:

  • 3-Aminoquinazolin-4(3H)-one: Amino groups enhance hydrogen bonding but reduce lipophilicity, limiting membrane permeability .
  • 3-(Hydroxyphenyl) Derivatives: Polar hydroxyl groups (e.g., 3-(4-hydroxy-2-methylphenyl)-2-methylquinazolinone) improve water solubility but may decrease bioavailability due to rapid metabolism .
  • 3-Amantadinyl Derivatives: Bulky substituents like amantadinyl improve target selectivity, as seen in triazolylthiomethylquinazolinones with anti-inflammatory activity .

Key Insight : The benzyl group provides aromatic bulk without polar functionalities, optimizing lipophilicity for blood-brain barrier penetration or antimicrobial action .

Analgesic Activity

  • 3-Benzyl-2-ethylquinazolin-4(3H)-one : Expected intermediate activity between 2-methyl (low) and 2-phenyl (high) derivatives based on substituent size .
  • 2-Phenyl-3-[1-(furfurylidene amino)]quinazolin-4(3H)-one (IIIe): Superior activity attributed to the Schiff base moiety enhancing electron delocalization .

Antimicrobial Activity

  • Triazolylthiomethylquinazolinones: Exhibit broad-spectrum activity due to sulfur and triazole motifs .
  • 6-Iodo-2-phenylquinazolin-4(3H)-one : Moderate activity against Candida albicans but less potent than reference drugs .

Physicochemical Properties

  • Melting Point: Expected range of 140–160°C, similar to 3-(benzylideneamino)-2-methylquinazolinone (149–150°C) .
  • Solubility: Lower than hydroxylated derivatives (e.g., 3-(4-hydroxyphenyl)-2-methylquinazolinone) due to lack of polar groups .

Preparation Methods

Synthesis via Benzoxazinone Intermediate

The benzoxazinone route, adapted from foundational work on quinazolinone derivatives , involves sequential amidation, cyclization, and alkylation. Starting with anthranilic acid (1 ), N-acylation with butyryl chloride yields the corresponding amide (2 ), which undergoes cyclization in acetic anhydride to form 2-ethyl-3,1-benzoxazin-4-one (3 ). Subsequent refluxing with benzylamine introduces the 3-benzyl moiety via nucleophilic ring-opening and re-cyclization, yielding 3-benzyl-2-ethylquinazolin-4(3H)-one (4 ) (Fig. 1).

Key Data:

  • Yield: 55–70% for benzoxazinone formation .

  • Conditions: Acetic anhydride at 170–180°C for cyclization .

  • Characterization: 1H NMR^{1}\text{H NMR} (CDCl3_3): δ 8.32 (dd, J = 8.0 Hz, 1H, Quinazolinone-H5), 7.45–7.28 (m, 5H, benzyl-H), 4.18 (s, 2H, N-CH2_2), 2.72 (q, J = 7.5 Hz, 2H, CH2_2CH3_3), 1.31 (t, J = 7.5 Hz, 3H, CH3_3) .

Copper-Catalyzed Imidoylative Cross-Coupling

A copper-mediated strategy, leveraging 2-isocyanobenzoates and amines, enables direct incorporation of the 3-benzyl group . Ethyl 2-isocyanobenzoate (5 ) reacts with benzylamine under catalytic Cu(OAc)2_2·H2_2O, forming an imidoyl intermediate that cyclizes to 3-benzyl-2-ethylquinazolin-4(3H)-one (6 ) (Scheme 1).

Optimized Protocol:

  • Catalyst: 5 mol% Cu(OAc)2_2·H2_2O.

  • Solvent: Dichloromethane at room temperature.

  • Yield: 78% .

  • Mechanistic Insight: The reaction proceeds via a radical pathway, with DMSO acting as a carbon source for ethyl group introduction .

Lithiation and Electrophilic Quenching

Directed lithiation at position 2 of quinazolin-4(3H)-one (7 ) offers regioselective functionalization . Treatment with lithium diisopropylamide (LDA) generates a dilithio species, which reacts with ethyl iodide to install the 2-ethyl group (8 ). Subsequent benzylation at position 3 using benzyl bromide completes the synthesis (9 ) (Scheme 2).

Critical Parameters:

  • Lithiation Temperature: −78°C in THF.

  • Electrophile: Ethyl iodide (1.2 equiv).

  • Overall Yield: 62–70% .

H2_22O2_22-Mediated Radical Synthesis

An oxidative approach using H2_2O2_2 and DMSO facilitates one-pot formation of the quinazolinone core . 2-Amino-N-methylbenzamide (10 ) reacts with DMSO under H2_2O2_2 mediation at 150°C, generating 2-ethylquinazolin-4(3H)-one (11 ). Benzylation via nucleophilic substitution with benzyl bromide affords the target compound (12 ).

Advantages:

  • Sustainability: H2_2O2_2 as a green oxidant.

  • Yield: 68–73% for the radical cyclization step .

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Scalability Key Advantage
Benzoxazinone Intermediate55–70High-temperature cyclizationModerateWell-established protocol
Copper-Catalyzed78Room-temperature, catalyticHighAtom-economical, fewer steps
Lithiation62–70Cryogenic, anhydrousLowRegioselective functionalization
H2_2O2_2-Mediated68–73Oxidative, one-potModerateEco-friendly, rapid

Q & A

Q. What are the common synthetic routes for 3-benzyl-2-ethylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of 2-aminobenzamide derivatives with benzyl alcohols or aldehydes under oxidative conditions. For example, a green synthesis approach uses 2-aminobenzamide and benzyl alcohol with t-BuONa as a base and oxygen as an oxidant, yielding up to 84% at 120°C . Reaction parameters like solvent polarity (e.g., toluene enhances yields ), catalyst selection (e.g., CsF for nucleophilic substitution ), and temperature control are critical. Multi-step routes may include bromination (e.g., using POBr₃) followed by substitution with ethyl groups .

Q. Which spectroscopic techniques are most reliable for characterizing 3-benzyl-2-ethylquinazolin-4(3H)-one?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substitution patterns (e.g., benzyl and ethyl groups) and quinazolinone backbone integrity .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis .
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and aromatic C-H bonds .
  • TLC/GC : For monitoring reaction progress and purity .

Q. What in vitro assays are used for preliminary pharmacological screening of quinazolinone derivatives?

  • Methodological Answer : Standard assays include:
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory Screening : COX-2 inhibition assays or carrageenan-induced edema models .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve conflicting biological activity data for quinazolinone derivatives across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing ).
  • Structural Modifications : Minor substituent changes (e.g., halogenation at C6) drastically alter activity .
  • Solubility/Purity : Use HPLC to verify compound purity (>95%) and DMSO/water solubility optimization .

Q. What strategies optimize regioselectivity in quinazolinone functionalization?

  • Methodological Answer :
  • Electrophilic Substitution : Direct bromination at C6 using NBS or Br₂ in DMF .
  • Catalytic Systems : KAl(SO₄)₂·12H₂O enhances nucleophilic substitution at C2/C3 positions .
  • Microwave-Assisted Synthesis : Reduces side reactions and improves yields in multi-step routes .

Q. How do substituents on the quinazolinone core influence structure-activity relationships (SAR)?

  • Methodological Answer :
  • Benzyl/Ethyl Groups : Enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Electron-Withdrawing Groups (Cl, CF₃) : Boost antimicrobial activity via membrane disruption .
  • Triazole/Thiazole Hybrids : Increase anti-inflammatory potency by modulating COX-2 binding .

Q. Why do spectral data (e.g., NMR) sometimes contradict predicted structures?

  • Methodological Answer : Common issues include:
  • Tautomerism : Quinazolinones exhibit keto-enol tautomerism, shifting NMR peaks .
  • Solvent Effects : DMSO-d₆ vs. CDCl₃ alters chemical shifts; use mixed solvents for clarity .
  • Impurities : Recrystallize with ethanol/water or use preparative HPLC .

Q. Can electrochemical methods replace traditional synthesis for quinazolinones?

  • Methodological Answer : Yes. Electrochemical C(sp³)–H amination enables dual oxidative coupling, forming imidazo-fused quinazolinones without metal catalysts . This method avoids hazardous oxidants (e.g., DDQ) and achieves higher atom economy .

Q. How are mechanistic pathways validated in quinazolinone synthesis?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O-H₂O to track oxygen incorporation in carbonyl groups .
  • Control Experiments : Omission of oxidants (e.g., O₂) halts benzaldehyde intermediate formation, confirming oxidative steps .
  • DFT Calculations : Model transition states for cyclization and dehydrogenation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.